![molecular formula C20H15ClN2O2S B3008562 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-31-1](/img/no-structure.png)

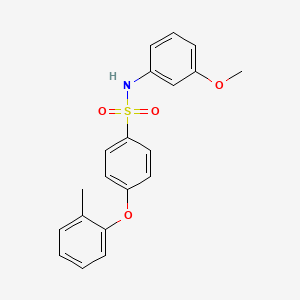

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

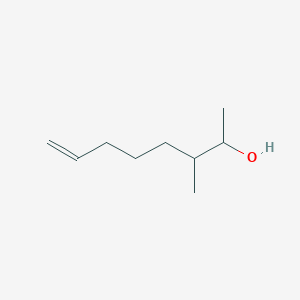

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematological malignancies. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, as part of the thienopyrimidine family, is involved in diverse chemical syntheses and reactions. For instance, El-Gazzar, Hussein, and Aly (2006) illustrated the synthesis of thienopyrimidine compounds, emphasizing their significant biological activities, such as inhibiting adenosine kinase and displaying anticancer properties. This compound's synthesis involves reactions with various chemicals to produce biologically active compounds, indicating its utility in developing novel therapeutics (El-Gazzar, Hussein, & Aly, 2006).

Biological Activities and Therapeutic Potential

The compound exhibits potential biological activities, making it a candidate for various therapeutic applications. For example, More, Chandra, Nargund, and Nargund (2013) synthesized various substituted thienopyrimidines, including the compound , to evaluate their antibacterial properties. This reflects the compound's potential in antimicrobial applications and its role in developing new antimicrobial agents (More, Chandra, Nargund, & Nargund, 2013).

Applications in Nonlinear Optics and Materials Science

The thienopyrimidine derivatives, including the specific compound, have applications in the field of nonlinear optics (NLO) and materials science. Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, finding their potential applications in medicine and NLO fields. This research indicates the compound's relevance in developing materials with unique optical properties, useful in optoelectronic and high-tech applications (Hussain et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-methylbenzaldehyde", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |

Número CAS |

1326833-31-1 |

Nombre del producto |

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Fórmula molecular |

C20H15ClN2O2S |

Peso molecular |

382.86 |

Nombre IUPAC |

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3 |

Clave InChI |

MTXMGZSUOUKURJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)